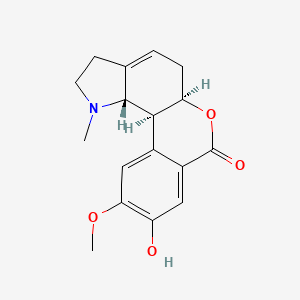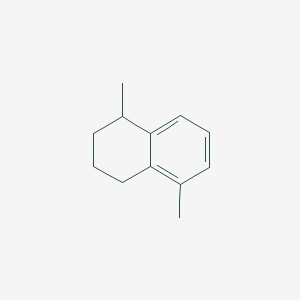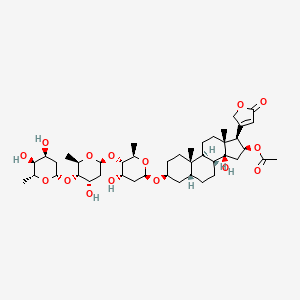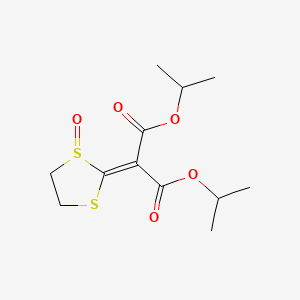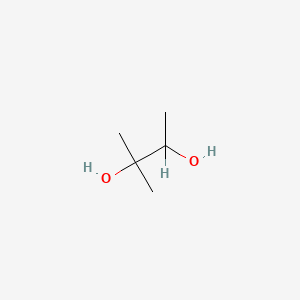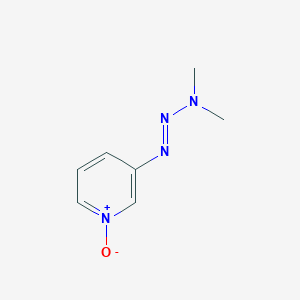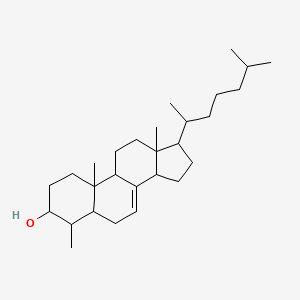
4-Methylcholest-7-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcholest-7-en-3-ol typically involves the modification of cholesterol or related sterol compounds. One common method includes the use of methylation reactions to introduce the 4-methyl group, followed by selective reduction and oxidation steps to achieve the desired stereochemistry at the 3β, 4α, and 5α positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar routes as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylcholest-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to form ketones or aldehydes.
Reduction: The double bond at the 7-position can be reduced to form saturated sterols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4α-methyl-5α-cholest-7-en-3-one, while reduction of the double bond can produce 4α-methyl-5α-cholestan-3β-ol .
Applications De Recherche Scientifique
4-Methylcholest-7-en-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methylcholest-7-en-3-ol involves its interaction with cellular membranes and enzymes involved in sterol metabolism. It can modulate the activity of enzymes such as HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis . Additionally, it may influence the fluidity and permeability of cell membranes, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholest-7-en-3-ol, (3beta)-:
4α-formyl-4β-methyl-5α-8-cholesten-3β-ol: This compound has a formyl group at the 4-position instead of a methyl group.
Uniqueness
4-Methylcholest-7-en-3-ol is unique due to its specific stereochemistry and the presence of the 4-methyl group, which can influence its biological activity and interactions with enzymes compared to other sterols .
Propriétés
Formule moléculaire |
C28H48O |
|---|---|
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3 |
Clé InChI |
LMYZQUNLYGJIHI-UHFFFAOYSA-N |
SMILES |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
SMILES canonique |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Synonymes |
4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol 4-methylcholest-7-en-3-ol 4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer methostenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


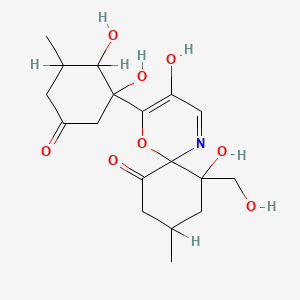
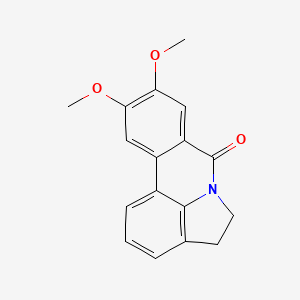
![2-(4-Chlorophenyl)-3-(2-furanylmethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1199032.png)
![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)
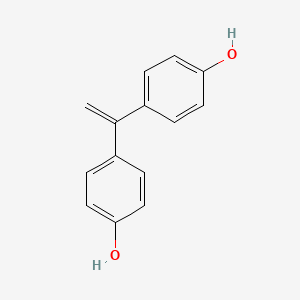

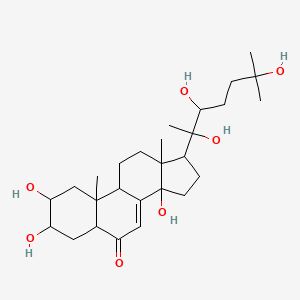
![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)
